1,3,5-Triazine

Description

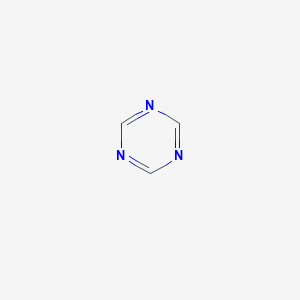

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQDMXYYFUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052785 | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-87-9 | |

| Record name | 1,3,5-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B5F4CM81E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Unsymmetrical 1,3,5-Triazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The ability to introduce different substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide provides an in-depth overview of modern synthetic strategies for preparing novel unsymmetrical this compound derivatives, detailed experimental protocols, and a discussion of their relevance in drug discovery, particularly as inhibitors of key signaling pathways.

Core Synthetic Strategies

The synthesis of unsymmetrical 1,3,5-triazines can be broadly approached through two main strategies: sequential substitution on a pre-formed triazine core and the construction of the triazine ring from acyclic precursors.

Sequential Nucleophilic Substitution of Cyanuric Chloride

The most common and versatile method for synthesizing unsymmetrically substituted 1,3,5-triazines is the stepwise nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled sequential reactions. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[4] This method allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

A general workflow for this approach is depicted below:

One-Pot and Multi-Component Reactions

More recent and efficient strategies involve one-pot syntheses and multi-component reactions that construct the unsymmetrical triazine ring in a single step. These methods offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One such method is the base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes.[5][6] This approach provides a direct route to unsymmetrical 1,3,5-triazin-2-amines with good yields and tolerance for a broad range of functional groups.[5][6]

Another innovative approach is the hemoglobin-catalyzed synthesis of unsymmetrical trisubstituted 1,3,5-triazines from isothiocyanates, amidines, and 1,1,3,3-tetramethylguanidine (B143053) (TMG).[7] This green chemistry method proceeds at room temperature with high yields in a short reaction time.[7]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical 2,4,6-Trisubstituted-1,3,5-Triazine via Sequential Substitution

This protocol is a general representation of the stepwise substitution of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., aniline)

-

Nucleophile 2 (e.g., morpholine)

-

Nucleophile 3 (e.g., piperidine)

-

Dioxane or Acetone (B3395972)

-

Sodium carbonate or Sodium bicarbonate solution

-

Ice bath

Procedure:

-

First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C. To this stirring solution, add a solution of Nucleophile 1 (1 equivalent) in acetone dropwise. Maintain the pH at 7 by the addition of 10% aqueous sodium carbonate solution. Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC. After completion, the precipitated product, a 2-substituted-4,6-dichloro-1,3,5-triazine, is filtered, washed with cold water, and dried.

-

Second Substitution: Suspend the monosubstituted dichloro-triazine (1 equivalent) in dioxane. Add Nucleophile 2 (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours. Neutralize the evolved HCl with an aqueous solution of sodium bicarbonate. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water. The resulting solid, a 2,4-disubstituted-6-chloro-1,3,5-triazine, is filtered, washed, and dried.

-

Third Substitution: Reflux a mixture of the disubstituted chloro-triazine (1 equivalent) and Nucleophile 3 (1.2 equivalents) in dioxane for 8-12 hours. After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice. The precipitated unsymmetrical trisubstituted this compound is filtered, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: Three-Component Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines

This protocol is based on the method described by Pan et al. for the direct synthesis of unsymmetrical triazines.[5][6]

Materials:

-

Imidate (e.g., ethyl benzimidate)

-

Guanidine (B92328) hydrochloride

-

Amide (e.g., dimethylformamide - DMF) or Aldehyde (e.g., benzaldehyde)

-

Cesium carbonate (Cs₂CO₃)

-

Solvent (e.g., DMF)

Procedure:

-

To a reaction vessel, add the imidate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and cesium carbonate (2.0 mmol) in DMF (3.0 mL).

-

Add the amide or aldehyde (1.5 mmol) to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) under a nitrogen atmosphere.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical 1,3,5-triazin-2-amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of unsymmetrical this compound derivatives from various reported methodologies.

Table 1: Yields for Sequential Substitution of Cyanuric Chloride

| Entry | Nucleophile 1 | Nucleophile 2 | Nucleophile 3 | Yield (%) | Reference |

| 1 | 4-Aminobenzenesulfonamide | Piperazine | 3-Aminopropanol | >90 (one-pot) | [8] |

| 2 | Triphenylmethanol | Morpholine | - | Not specified | [4] |

| 3 | Aniline | Ammonia | (4-hydroxyphenyl)boronic acid | 42-82 | [9] |

Table 2: Yields for One-Pot/Multi-Component Syntheses

| Entry | Method | Reactants | Yield (%) | Reference |

| 1 | Three-Component | Imidates, Guanidines, Amides/Aldehydes | up to 88 | [6] |

| 2 | Hemoglobin-catalyzed | Isothiocyanate, Amidine, TMG | 81-96 | [7] |

| 3 | Iron-catalyzed cyclization | Aldehydes, NH₄I | 18-72 | [10][11] |

| 4 | Copper-catalyzed | 1,1-Dibromoalkenes, Biguanides | Good yields | [5] |

Biological Activity and Signaling Pathways

Unsymmetrical this compound derivatives have emerged as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[1] A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[12][13]

Several studies have reported the design and synthesis of novel this compound derivatives as dual PI3K/mTOR inhibitors.[12] For instance, compound 6h from one study demonstrated significant inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest, apoptosis, and reduced tumor volume in xenograft models of cervical cancer.[12]

The PI3K/Akt/mTOR signaling cascade is illustrated below:

Conclusion

The synthesis of novel unsymmetrical this compound derivatives is a dynamic and evolving field of research. While traditional methods like the sequential substitution of cyanuric chloride remain valuable, modern one-pot and multi-component reactions offer more efficient and greener alternatives. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of diseases, including cancer. This guide provides a foundational understanding of the key synthetic approaches and their application in the development of biologically active this compound derivatives.

References

- 1. This compound: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis [organic-chemistry.org]

- 6. Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. New Approach for the One-Pot Synthesis of this compound Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of this compound Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel this compound derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the One-Pot Synthesis of Trisubstituted 1,3,5-Triazines

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties. The efficient construction of this heterocyclic system, particularly with three distinct substituents, is of paramount importance for the development of novel therapeutics and functional materials. This technical guide provides an in-depth overview of contemporary one-pot methodologies for the synthesis of trisubstituted 1,3,5-triazines, focusing on key experimental protocols, comparative quantitative data, and the underlying reaction pathways.

Introduction to this compound Synthesis

Symmetrically substituted 1,3,5-triazines are readily accessible through the cyclotrimerization of nitriles. However, the synthesis of unsymmetrically trisubstituted derivatives presents a greater challenge, often requiring multi-step procedures with purification of intermediates. One-pot syntheses have emerged as an elegant and efficient alternative, offering advantages in terms of reduced reaction times, operational simplicity, and improved overall yields. These methods are broadly categorized based on their starting materials and catalytic systems, including copper-catalyzed cross-couplings, multicomponent reactions, and controlled cyclotrimerizations.

Key One-Pot Synthetic Methodologies

This section details prominent one-pot approaches for the synthesis of trisubstituted 1,3,5-triazines, providing both conceptual understanding and practical experimental guidance.

Copper-Catalyzed Ullmann-Type Synthesis from Dichlorotriazines

A versatile one-pot method for the synthesis of trisubstituted 1,3,5-triazines involves the sequential nucleophilic substitution of a dichlorotriazine precursor, catalyzed by a copper(I) species. This approach is particularly useful for introducing a variety of nucleophiles, leading to a diverse range of substitution patterns. An efficient and recyclable catalytic system utilizes Cu(I) supported on a weakly acidic cation-exchanger resin.[1][2]

Experimental Protocol: General Method for the One-Pot Synthesis of Trisubstituted Derivatives of Cyanuric Chloride [1]

-

A solution of the starting dichlorotriazinyl benzenesulfonamide (B165840) (1 mmol) is prepared in 20 mL of dimethylformamide (DMF).

-

Solid anhydrous potassium carbonate (1 mmol, 0.138 g) is added in small portions, and the mixture is stirred for 10 minutes.

-

The first nucleophile (1 mmol) is added portion-wise to the reaction mixture.

-

The supported Cu(I) catalyst (2.5 mol %) is then introduced.

-

The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC).

-

Upon completion of the first substitution, the second nucleophile (1 mmol) and additional potassium carbonate (1 mmol) are added.

-

The reaction is continued until the disubstituted intermediate is fully converted to the trisubstituted product.

-

The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Nucleophile 1 | Nucleophile 2 | Catalyst | Time (h) | Yield (%) | Reference |

| 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide | Piperidine | Morpholine | Cu(I)-resin | 24 | 85 | [1] |

| 4-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}benzene-1-sulfonamide | Aniline | Benzylamine | Cu(I)-resin | 36 | 78 | [1] |

| 4-{2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl}benzene-1-sulfonamide | p-Toluidine | 4-Chloroaniline | Cu(I)-resin | 30 | 82 | [1] |

Reaction Workflow:

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis.

Controlled Cross-Cyclotrimerization of Nitriles

The cyclotrimerization of a single nitrile species typically leads to symmetrically substituted triazines. However, a controlled cross-cyclotrimerization approach allows for the one-pot synthesis of unsymmetrical, including trisubstituted, 1,3,5-triazines. This method relies on the sequential reaction of different nitriles under the promotion of a strong acid, such as triflic acid or triflic anhydride (B1165640).[3][4][5] The key to this strategy is the formation of a stable nitrilium salt intermediate, which then reacts with two equivalents of a second nitrile. By extending this concept to a three-nitrile system, trisubstituted triazines can be accessed.

Experimental Protocol: Synthesis of a this compound with Three Different Substituents [3]

-

To a solution of the first nitrile (1 equiv.) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), triflic anhydride (1 equiv.) is added dropwise.

-

The reaction mixture is stirred at this temperature for a short period (e.g., 15 minutes) to form the nitrilium salt intermediate.

-

The second nitrile (1 equiv.) is then added, and the reaction is allowed to warm to an intermediate temperature (e.g., 0 °C) and stirred for a defined period (e.g., 1 hour).

-

Finally, the third nitrile (1 equiv.) is added, and the reaction mixture is heated to a higher temperature (e.g., reflux) and stirred until completion (monitored by TLC or GC-MS).

-

The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data:

| Nitrile 1 | Nitrile 2 | Nitrile 3 | Yield (%) | Reference |

| Acetonitrile | Benzonitrile | p-Chlorobenzonitrile | 65 | [3] |

| Pivalonitrile | 4-Tolunitrile | 4-Methoxybenzonitrile | 58 | [3] |

| Cyclopropanecarbonitrile | Benzonitrile | Acetonitrile | 72 | [3] |

Reaction Pathway:

Caption: Pathway for controlled cross-cyclotrimerization.

Three-Component Synthesis from Amidines, Isothiocyanates, and Other Building Blocks

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. Several one-pot, three-component strategies have been developed for the synthesis of trisubstituted 1,3,5-triazines. One such method involves the reaction of an amidine, an isothiocyanate, and a third component, which can be another amidine or a related species. These reactions can often be accelerated by microwave irradiation.[6]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines [6]

-

A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is prepared in a microwave-transparent vessel.

-

A catalytic amount of hydrochloric acid is added.

-

The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a set duration.

-

After cooling, a solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.

-

The mixture is then heated again under microwave irradiation to effect Dimroth rearrangement and dehydrogenative aromatization.

-

The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and dried to afford the pure product.

Quantitative Data:

| Aldehyde | Arylamine | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Aniline | 15 | 85 | [6] |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | 20 | 92 | [6] |

| 4-Methoxybenzaldehyde | 4-Methoxyaniline | 15 | 88 | [6] |

Logical Relationship of Reaction Components:

Caption: Component relationship in three-component synthesis.

Summary and Outlook

The one-pot synthesis of trisubstituted 1,3,5-triazines has witnessed significant advancements, providing researchers with a powerful toolkit for accessing these valuable compounds. The choice of synthetic methodology depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Copper-catalyzed methods offer a reliable route from readily available dichlorotriazines, while controlled cyclotrimerization of nitriles provides a unique way to construct unsymmetrical systems. Multicomponent reactions, especially those enhanced by microwave irradiation, represent a highly efficient and green approach.

Future research in this area is expected to focus on the development of even more versatile and sustainable catalytic systems, the expansion of the substrate scope to include a wider range of functional groups, and the application of these methods in the synthesis of complex, biologically active molecules and advanced materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the design and synthesis of novel this compound derivatives.

References

- 1. New Approach for the One-Pot Synthesis of this compound Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. One-pot synthesis of this compound derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of this compound derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Microwave-Assisted Synthesis of 1,3,5-Triazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including approved drugs for cancer and other diseases.[1] Traditional methods for synthesizing these structures often require harsh conditions, long reaction times, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often leading to higher yields and purities.[2][3][4] This technical guide provides an in-depth overview of the core methodologies for the microwave-assisted synthesis of this compound scaffolds, complete with comparative data, detailed experimental protocols, and workflow diagrams.

Core Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers significant benefits over conventional heating methods for the synthesis of 1,3,5-triazines by directly and efficiently heating the reaction mixture.[3][5] This leads to:

-

Drastic Reduction in Reaction Time: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][4]

-

Increased Reaction Yields: Improved heating efficiency and reduced side reactions frequently result in higher product yields.[1][4][6]

-

Enhanced Purity: The short reaction times minimize the formation of by-products, simplifying purification.[6]

-

Greener Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste.[3][6]

Key Synthetic Strategies

The microwave-assisted synthesis of 1,3,5-triazines primarily revolves around a few key strategies, including the cyclotrimerization of nitriles and multi-component reactions involving precursors like biguanides and cyanuric chloride.

Cyclotrimerization of Nitriles

The [2+2+2] cyclotrimerization of three identical nitrile molecules is a direct and atom-economical method for producing symmetrically substituted 1,3,5-triazines. Microwave irradiation significantly enhances the efficiency of this process, particularly when catalyzed by acids or bases.

Caption: General workflow for the microwave-assisted cyclotrimerization of nitriles.

Experimental Data Summary: Cyclotrimerization of Nitriles

| Nitrile Substrate | Catalyst/Conditions | Microwave Power/Temp | Time | Yield (%) | Reference |

| Benzonitrile (B105546) | SiO2-supported Lewis acid, Piperidine (B6355638) (solvent-free) | 210 W (2 min), then 150 W | 30 min | Good | [7] |

| Substituted Aliphatic Nitriles | Potassium tert-butoxide (catalytic, solvent-free) | Not specified | Not specified | High | [8] |

Detailed Protocol: Solvent-Free Cyclotrimerization of Benzonitrile [7]

-

In a microwave-safe reaction vessel, combine the benzonitrile (1.0 eq), anhydrous piperidine (1.0 eq), and a silica-supported Lewis acid catalyst (2 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 210 W for 2 minutes, followed by irradiation at 150 W for 28 minutes.

-

After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., dichloromethane).

-

Purify the product using column chromatography on silica (B1680970) gel to afford the 2,4,6-triphenyl-1,3,5-triazine.

Reactions Involving Biguanides

Biguanides are versatile precursors for synthesizing 2,4-diamino-1,3,5-triazines, a class of compounds with significant biological activity. Microwave-assisted condensation of biguanides with esters, anhydrides, or acid chlorides provides rapid access to these scaffolds.[1][9] A notable example is the use of metformin (B114582), a common anti-diabetic drug, as a key building block.[9]

Caption: Pathway for synthesizing triazines from biguanides under microwave conditions.

Experimental Data Summary: Synthesis from Metformin [9]

| Aryl Acid Derivative | Solvent | Microwave Temp | Time | Yield (%) |

| Benzoyl Benzotriazole (B28993) | DMF | 100 °C | 3 h | 92 |

| 4-Phenoxybenzoyl Benzotriazole | DMF | 100 °C | 3 h | 83 |

Detailed Protocol: Synthesis of N,N-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine from Metformin [9]

-

Prepare benzoyl benzotriazole by reacting benzoic acid with benzotriazole.

-

In a microwave vial, dissolve metformin (1.0 eq) and benzoyl benzotriazole (1.0 eq) in dimethylformamide (DMF, ~3 mL).

-

Seal the vial and irradiate the mixture in a microwave reactor for 3 hours at 100°C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the crude mixture over ice and add sodium carbonate solution, stirring for 15 minutes.

-

Collect the resulting white precipitate by vacuum filtration.

-

Purify the solid by stirring it in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure product.

Sequential Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a widely used and cost-effective starting material. The three chlorine atoms can be substituted sequentially by various nucleophiles. Microwave irradiation accelerates these substitution steps, allowing for the rapid synthesis of diverse libraries of mono-, di-, and tri-substituted triazines. The reactivity of the chlorine atoms decreases with each substitution, typically requiring progressively higher temperatures, which can be precisely controlled with microwave heating.[10]

Caption: Stepwise synthesis of substituted triazines from cyanuric chloride via MAOS.

Experimental Data Summary: Third Substitution on a Dichloro-triazine Intermediate [10]

| Intermediate | Nucleophile | Conditions | Microwave Power/Temp | Time | Yield (%) |

| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | 2-phenylethylamine | Na2CO3, TBAB, DMF | 50 W / 150°C | 2.5 min | up to 88 |

Detailed Protocol: Microwave-Assisted Synthesis of a Trisubstituted Triazine [10]

-

To a microwave reactor tube, add 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1.0 eq), 2-phenylethylamine (1.2 eq), sodium carbonate (2.0 eq), and tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq).

-

Add dimethylformamide (DMF) as the solvent.

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at 150°C with a power of 50 W for 2.5 minutes.

-

After cooling, dilute the reaction mixture with water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the desired trisubstituted this compound derivative.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the construction of this compound scaffolds.[2] The methods outlined in this guide demonstrate significant advantages in terms of speed, efficiency, and environmental impact compared to traditional synthetic routes.[3][6] By leveraging techniques such as nitrile cyclotrimerization and reactions with biguanides or cyanuric chloride, researchers can rapidly generate diverse libraries of triazine-based compounds for applications in drug discovery and materials science. The provided protocols and comparative data serve as a robust starting point for the development and optimization of novel synthetic pathways to this invaluable heterocyclic core.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. research.monash.edu [research.monash.edu]

- 3. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 4. tandfonline.com [tandfonline.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Green and Efficient Synthetic Protocol for this compound Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Green Synthesis of 1,3,5-Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile applications. However, traditional synthetic routes often rely on harsh conditions, toxic solvents, and lengthy reaction times, posing significant environmental and economic challenges. This guide explores the adoption of green chemistry principles for the synthesis of this compound derivatives, focusing on methodologies that enhance efficiency, reduce waste, and utilize environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields.[1][2][3] This technique is particularly effective for the synthesis of this compound derivatives, often reducing reaction times from hours to mere minutes.[1][3]

Synthesis of Substituted 1,3,5-Triazines

A common approach involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor.[4][5] Microwave assistance can drive these reactions to completion in a fraction of the time required by conventional heating.[1]

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N2-substituted this compound-2,4-diamines

| Entry | Method | Solvent | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |

| 1 | Microwave | Ethyl Acetate | Sodium Methoxide | Not Specified | Not Specified | Quantitative | [1] |

| 2 | Conventional | Not Specified | Not Specified | >10 h | 100 | 50-58 | [1] |

| 3 | Microwave | Solvent-free | Montmorillonite K-10 | 4-6 min | Not Specified | 80-95 | [1] |

| 4 | Microwave | Solvent-free | None | 14 min | 80 | 93 | [1] |

| 5 | Conventional | Not Specified | None | 14 h | 100 | 81 | [1] |

Experimental Protocol: Microwave-Assisted Synthesis of Morpholine-Functionalized this compound Derivatives[4]

This protocol describes the synthesis of a series of morpholine-functionalized this compound derivatives with potential anticancer activity.

Step 1: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine

-

Dissolve cyanuric chloride (1 eq.) in tetrahydrofuran (B95107) (THF).

-

Cool the solution to below 0 °C.

-

Slowly add 2-chloroaniline (B154045) (1 eq.) to the solution.

-

The reaction proceeds to yield the intermediate product.

Step 2: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

-

To the solution from Step 1, add morpholine (B109124) (1 eq.).

-

Add N,N-diisopropylethylamine (DIPEA) as a base.

-

Stir the reaction mixture at room temperature.

Step 3: Final Substitution under Microwave Irradiation

-

A mixture of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 eq.), the desired amine (e.g., 2-phenylethylamine, 1 eq.), sodium carbonate (as a base), and tetrabutylammonium (B224687) bromide (TBAB, as a phase-transfer catalyst) in dimethylformamide (DMF) is prepared.

-

The reaction mixture is subjected to microwave irradiation at 150 °C for 2.5 minutes using a 50 W microwave reactor.[4]

-

Upon completion, the product is isolated and purified.

Caption: Workflow for microwave-assisted synthesis of 1,3,5-triazines.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.[6][7] Sonochemical methods are often carried out in aqueous media, aligning well with the principles of green chemistry.[4][6]

Advantages of Sonochemistry

-

Short Reaction Times: Reactions can be completed in as little as 5 minutes.[6]

-

High Yields: Often provides yields greater than 75%.[6]

-

Use of Water as a Solvent: Reduces the need for volatile organic compounds.[4][6]

-

Environmental Friendliness: Sonochemical methods have been shown to be significantly "greener" than classical approaches.[6]

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of this compound Derivatives

| Entry | Method | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| 1 | Ultrasound | Water | 5 min | Not Specified | >75 | [4] |

| 2 | Ultrasound | Ethanol | 30-35 min | Room Temperature | 84 | [4] |

| 3 | Conventional | Not Specified | 5-6 h | Reflux | 69 | [4] |

| 4 | Ultrasound | Ethanol | 30-60 min | 40 | up to 96 | [4] |

| 5 | Conventional | Not Specified | 4-5 h | Reflux | Not Specified | [4] |

Experimental Protocol: Sonochemical Synthesis of Morpholine-Functionalized this compound Derivatives in Water[4]

-

In a suitable reaction vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 eq.), the desired amine (1 eq.), sodium carbonate (as a base), and TBAB (as a phase-transfer catalyst) in water.

-

Immerse the reaction vessel in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic irradiation (e.g., 70% amplitude) for 5 minutes.

-

After the reaction is complete, the high-purity product can be isolated.

Caption: General workflow for sonochemical synthesis of 1,3,5-triazines.

Solvent-Free Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages in terms of reduced waste, lower cost, and simplified purification procedures.[2][3]

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a direct route to symmetrically substituted 1,3,5-triazines. This reaction can be efficiently carried out under solvent-free conditions, often with microwave irradiation and in the presence of a catalyst.[2][3][8]

Table 3: Solvent-Free Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines via Cyclotrimerization of Nitriles

| Entry | Nitrile | Catalyst | Method | Time | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzonitrile (B105546) | Y(TfO)3 | Microwave | 10 min | 150 | 95 | [3] |

| 2 | Benzonitrile | Silica-supported Lewis Acid | Microwave | Not Specified | Not Specified | Good to Excellent | [2] |

| 3 | Benzonitrile | Silica-supported Lewis Acid | Conventional | 24 h | 200 | High | [8] |

Experimental Protocol: Solvent-Free Cyclotrimerization of Benzonitrile[8]

-

Mix benzonitrile with a catalytic amount of a silica-supported Lewis acid (e.g., ZnCl2-silica).

-

The mixture is heated either conventionally in an oven at 200 °C for 24 hours or in a microwave reactor.

-

The solid product is then purified, for example, by recrystallization.

Caption: Pathway for solvent-free cyclotrimerization of nitriles.

One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly efficient and reduce waste.[9][10] These procedures are often amenable to green chemistry principles by minimizing solvent use and purification steps. Copper-catalyzed one-pot syntheses of trisubstituted s-triazine derivatives have been shown to be effective, with shortened reaction times and, in some cases, higher yields compared to traditional stepwise methods.[10]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Green synthesis of this compound derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis of this compound derivatives using a sonochemical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. New Approach for the One-Pot Synthesis of this compound Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

The Supramolecular Chemistry of 1,3,5-Triazine Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered aromatic heterocycle, has emerged as a cornerstone in supramolecular chemistry and drug discovery. Its planar geometry, electron-deficient nature, and the ability to be synthetically modified at three distinct positions make it an exceptionally versatile building block. This technical guide provides an in-depth exploration of the supramolecular chemistry of this compound derivatives, focusing on their synthesis, self-assembly, host-guest interactions, and applications, particularly in the realm of drug development.

Core Principles of this compound Supramolecular Chemistry

The supramolecular behavior of 1,3,5-triazines is primarily governed by a combination of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The strategic functionalization of the triazine core allows for the precise control of these interactions, leading to the formation of a diverse array of supramolecular architectures, from discrete oligomers and macrocycles to extended metal-organic frameworks (MOFs).[1][2][3][4]

Hydrogen Bonding: The nitrogen atoms within the triazine ring are effective hydrogen bond acceptors. When substituted with amino groups, as in melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), the resulting molecule possesses both hydrogen bond donor and acceptor sites.[4] This unique characteristic is famously exemplified in the formation of highly stable hydrogen-bonded rosettes with cyanuric acid or barbituric acid derivatives.[1][4] These rosettes are formed through a complementary array of three hydrogen bonds between each melamine and cyanuric acid molecule.[4]

Metal Coordination: The nitrogen atoms of the this compound ring can also act as ligands for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs).[5][6][7] The tritopic nature of the triazine core allows it to connect multiple metal centers, resulting in the formation of one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[8]

π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions contribute to the stability of self-assembled structures and can play a crucial role in molecular recognition and host-guest chemistry.

Quantitative Data on this compound-Based Supramolecular Systems

The following tables summarize key quantitative data for various supramolecular systems based on this compound building blocks, providing insights into their binding affinities and biological activities.

Table 1: Host-Guest and Self-Association Constants

| Supramolecular System | Guest/Partner | Solvent | Association Constant (K_a) / Binding Constant | Reference(s) |

| This compound-based linear oligomer homoduplex | Self-association | Chloroform | K_a = 10² M⁻¹ | [9] |

| This compound-based linear oligomer homoduplex | Self-association | 95:5 Chloroform/DMSO | K_a = 2.8 x 10⁴ M⁻¹ | [9] |

| Heteroduplex of this compound and thymine (B56734) oligomers | Thymine 3-mer | Chloroform | K_a = 7.9 x 10⁴ M⁻¹ | [4] |

| Melamine and Cyanurate Rosette Formation | Melamine and Cyanurate | Model Calculation | K₀ (bimolecular association) = 100 - 10,000 M⁻¹ | [1][10] |

| Calix[5]arene[5]triazine Macrocycle | Tetrabutylammonium succinate | Chloroform | K_a = 10² - 10³ M⁻¹ | [9] |

| Calix[5]arene[5]triazine Macrocycle | Tetrabutylammonium glutarate | Chloroform | K_a = 10² - 10³ M⁻¹ | [9] |

| Trisubstituted this compound | CXCL12 | Not specified | 158 ± 66 µM | [11] |

Table 2: Biological Activity of this compound Derivatives

| Compound Type | Biological Target/Cell Line | Activity Metric | Value | Reference(s) |

| N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine | 5-HT₇ Receptor | K_i | 8 nM | [5] |

| N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine | 5-HT₇ Receptor | K_i | 18 nM | [5] |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 (Breast Cancer) | IC₅₀ | 1.0 µM | [12] |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | HCT-116 (Colon Cancer) | IC₅₀ | 0.98 µM | [12] |

| Morpholine-functionalized this compound derivative (Compound 11) | SW480 & SW620 (Colorectal Cancer) | IC₅₀ | 5.85 µM | [8][10] |

| This compound with Ala-Ala-OMe substituent | DLD-1 & HT-29 (Colon Cancer) | IC₅₀ | Not specified, but most cytotoxic derivative | [2] |

| 2-(4-hydroxyphenyl)-4-(3-fluoro-4-methoxyanilino)-6-amino-1,3,5-triazine | hA₃ Adenosine Receptor | K_i | 55.5 nM | [13] |

| 2-(4-hydroxyphenyl)-4-(3,5-dimethoxyanilino)-6-amino-1,3,5-triazine | hA₁ Adenosine Receptor | K_i | 69.7 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound-based supramolecular systems.

Synthesis of this compound Derivatives

The foundational method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature.[6]

General Procedure for Sequential Nucleophilic Substitution:

-

First Substitution (Monosubstitution): Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF). The first nucleophile is added dropwise at a low temperature (typically 0 °C or below). The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Second Substitution (Disubstitution): The second nucleophile is added to the reaction mixture, and the temperature is raised to room temperature. The reaction is monitored until the monosubstituted product is consumed.

-

Third Substitution (Trisubstitution): The third nucleophile is added, and the reaction mixture is heated (often to the reflux temperature of the solvent) to facilitate the final substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Microwave-Assisted and Sonochemical Synthesis: Modern synthetic approaches often employ microwave irradiation or sonication to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[8][14] For instance, a microwave-assisted synthesis of morpholine-functionalized 1,3,5-triazines can be achieved in as little as 2.5 minutes at 150 °C.[15] Sonochemical methods can also significantly shorten reaction times, often using water as a solvent.[6]

Characterization Techniques

The synthesized compounds and their supramolecular assemblies are characterized by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized triazine derivatives.[12][16] NMR titration is a powerful technique for studying host-guest interactions and determining association constants.[17]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the synthesized compounds.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in the solid state and elucidating the nature of intermolecular interactions.[16]

-

UV-Vis and Fluorescence Spectroscopy: These techniques are widely used to monitor changes upon self-assembly or host-guest complexation and can be employed in titration experiments to determine binding constants.[18]

Signaling Pathways and Biological Applications

This compound derivatives have shown significant promise in drug development due to their ability to interact with various biological targets and modulate signaling pathways.

5-HT₇ Receptor Signaling

Certain this compound derivatives exhibit high affinity for the 5-HT₇ serotonin (B10506) receptor, a G protein-coupled receptor (GPCR) implicated in a range of neurological disorders.[5] The activation of the 5-HT₇ receptor initiates two primary signaling cascades: a canonical Gαs-cAMP pathway and a non-canonical Gα₁₂-RhoA pathway.[6][19]

Induction of Apoptosis in Cancer Cells

Several studies have demonstrated the potent anticancer activity of this compound derivatives, which can induce apoptosis (programmed cell death) in cancer cells.[2][15] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins and caspases.[20]

Conclusion

The supramolecular chemistry of this compound building blocks offers a vast and fertile ground for the design and synthesis of functional materials and therapeutic agents. The ability to precisely engineer their self-assembly through a variety of non-covalent interactions, coupled with their proven biological activities, ensures that 1,3,5-triazines will remain a central focus of research in supramolecular chemistry, materials science, and drug development for the foreseeable future. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and professionals working in these dynamic fields.

References

- 1. Thermodynamic stabilities of linear and crinkled tapes and cyclic rosettes in melamine--cyanurate assemblies: a model description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cellular effects of novel this compound derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The supramolecular chemistry of monodisperse this compound oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00321K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The supramolecular chemistry of monodisperse this compound oligomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of novel this compound derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity of the 1,3,5-Triazine Ring: A Technical Guide for Researchers

Abstract: The 1,3,5-triazine ring, a key heterocyclic scaffold, is of paramount importance in medicinal chemistry, materials science, and agrochemical development. Its unique electronic properties impart a distinct chemical reactivity that allows for the controlled and sequential introduction of various functional groups. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, with a focus on nucleophilic aromatic substitution, cycloaddition reactions, and the less common electrophilic substitution. Detailed experimental protocols for key transformations, quantitative data on reaction parameters, and visualizations of reaction mechanisms are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the this compound Ring

The this compound, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This arrangement of nitrogen atoms makes the triazine ring significantly electron-deficient compared to benzene, which is the defining characteristic of its chemical reactivity. The carbon atoms in the ring are electrophilic and, therefore, susceptible to attack by nucleophiles. This property is extensively exploited in the synthesis of a wide array of functionalized molecules with diverse biological and material properties, including anticancer, antiviral, and antimicrobial agents.[1]

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and synthetically useful reaction of the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three ring nitrogens facilitates the attack of nucleophiles on the carbon atoms. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr mechanism on a substituted this compound ring can be visualized as follows:

References

Synthesis of 1,3,5-Triazine-Based Macrocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazine-based macrocycles, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent structural rigidity, defined geometry, and facile functionalization of the this compound core make it an attractive scaffold for the construction of complex macrocyclic architectures. These macrocycles have shown promise as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases, particularly cancer. This guide details the primary synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the design and execution of synthetic routes toward novel this compound-based macrocycles.

Core Synthetic Strategies

The construction of this compound-based macrocycles predominantly relies on two robust synthetic approaches: sequential nucleophilic substitution on a pre-formed triazine ring and the cyclotrimerization of nitriles to form the triazine core as part of the macrocyclization process.

1. Sequential Nucleophilic Substitution:

This is the most widely employed strategy, utilizing the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled substitution with various nucleophiles. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. This reactivity profile enables the synthesis of mono-, di-, and tri-substituted triazines with diverse functionalities.

The general workflow for this approach involves the synthesis of a di-substituted triazine precursor containing two reactive sites, which is then cyclized with a suitable linker.

2. Cyclotrimerization of Nitriles:

This method involves the [2+2+2] cycloaddition of three nitrile molecules to form the this compound ring. This can be a self-cyclotrimerization of a single nitrile species or a co-cyclotrimerization of different nitriles to generate unsymmetrically substituted triazines. This strategy is particularly useful for creating C-substituted triazine macrocycles. The triazine-forming reaction itself can be the macrocyclization step if the nitrile precursors are appropriately tethered.

Data Presentation: Synthesis of this compound Precursors and Macrocycles

The following tables summarize quantitative data for the synthesis of key this compound precursors and their subsequent macrocyclization.

Table 1: Synthesis of Di- and Tri-substituted this compound Precursors via Nucleophilic Substitution

| Entry | Starting Material | Nucleophile(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyanuric Chloride | 2-Chloroaniline, Morpholine | THF, DMF | 0, RT, 150 (MW) | 0.04 | 87 | [1] |

| 2 | Cyanuric Chloride | Phenylethylamine, Ammonia | THF, Acetone | 0-3, RT | 7 | 86 | [2] |

| 3 | Cyanuric Chloride | 4-Aminobenzonitrile, K2CO3 | Acetone | 0 | - | - | [3] |

| 4 | Cyanuric Chloride | Methanol, NaHCO3 | Water, Methanol | 0 | - | - | [3] |

| 5 | Dichloromethoxy-triazine | Dipeptides | Dichloromethane | RT | 24 | 96-99 | [4] |

Table 2: Synthesis of this compound-Based Macrocycles

| Entry | Triazine Precursor | Linker | Cyclization Conditions | Solvent | Yield (%) | Spectroscopic Data | Reference |

| 1 | 2,4-dichloro-6-substituted-triazine | Piperazine | Et3N, DMF | DMF | 40-85 | NMR, MS | [5] |

| 2 | 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine derivative | Ditosylated oligoethyleneglycols | Cs2CO3, 80°C | MeCN | 29-39 | 1H NMR, 13C NMR, HRMS | [4] |

| 3 | Triazine with tethered acetal (B89532) and BOC-hydrazine | - (Dimerization) | Acid-catalyzed deprotection | - | Good | 1H NMR, 13C NMR, MS, X-ray | [6] |

| 4 | Triphenol triazine derivative | 2,6-dichloro-3,5-dicyanopyridine | NEt3, rt | DMSO | - | NMR, MS | [7] |

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Disubstituted this compound Precursor

This protocol describes the synthesis of a di-substituted triazine that can be used for subsequent macrocyclization.

Step 1: Monosubstitution

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the first nucleophile (e.g., an amine or alcohol, 1.0 eq) in THF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly in the next step or worked up by filtering the salt and removing the solvent under reduced pressure.

Step 2: Disubstitution

-

To the solution of the monosubstituted triazine from Step 1, add the second nucleophile (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired disubstituted this compound.

Protocol 2: Macrocyclization via Nucleophilic Substitution

This protocol outlines a general procedure for the macrocyclization of a disubstituted triazine with a diamine linker.

-

Dissolve the disubstituted chloro-triazine precursor (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

In a separate flask, dissolve the diamine linker (1.0 eq) in the same solvent.

-

Under high dilution conditions, add the solutions of the triazine precursor and the diamine linker simultaneously and dropwise to a larger volume of the refluxing solvent containing a non-nucleophilic base (e.g., K2CO3 or Et3N, 2.2 eq) over a period of several hours.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

-

The crude macrocycle is then purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

This compound-based macrocycles have been shown to exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating some of these key pathways and a general experimental workflow for their investigation.

PI3K/mTOR Signaling Pathway Inhibition

Many this compound derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer.[1][8][9][10][11]

References

- 1. Discovery of novel this compound derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cellular effects of novel this compound derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cellular effects of novel this compound derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Physicochemical Properties in the Development of Functionalized 1,3,5-Triazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The efficacy and therapeutic potential of these compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the key physicochemical characteristics of functionalized 1,3,5-triazines, detailed experimental protocols for their determination, and insights into the signaling pathways they modulate, with a particular focus on their role as kinase inhibitors.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The rational design of this compound-based drug candidates necessitates a thorough understanding of their physicochemical parameters. The following tables summarize key properties for a selection of functionalized this compound derivatives, offering a comparative view to aid in structure-activity relationship (SAR) studies.

| Compound ID | Structure | Molecular Weight ( g/mol ) | CLogP | pKa | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |

| T1 | 2-(4-morpholino)-4,6-dichloro-1,3,5-triazine | 251.08 | 1.25 | 1.8 (calculated) | >100 | >60 |

| T2 | 2,4-bis(4-morpholino)-6-chloro-1,3,5-triazine | 315.77 | 1.58 | 2.5 (calculated) | 50-100 | 45 |

| T3 | 2,4,6-tris(4-morpholino)-1,3,5-triazine | 364.43 | 1.91 | 3.2 (calculated) | <50 | 30 |

| T4 | 2-(phenylamino)-4,6-dichloro-1,3,5-triazine | 243.08 | 2.85 | 4.5 (experimental) | <10 | >60 |

| T5 | N2,N4-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine | 300.76 | 4.21 | 5.2 (experimental) | <1 | 20 |

| T6 | ZSTK474 (PI3K Inhibitor) | 431.43 | 3.1 | 5.8 (experimental) | 15 | 55 |

Note: The data presented is a compilation from various sources and may include calculated and experimental values. Direct comparison should be made with caution.

Experimental Protocols: Methodologies for Key Physicochemical and Biological Assays

Accurate determination of physicochemical and biological properties is paramount in drug discovery. This section outlines detailed protocols for key experiments relevant to the characterization of functionalized this compound derivatives.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The aqueous solubility is reported in µg/mL or µM.

Protocol 2: Determination of Lipophilicity (LogP) by HPLC

-

System Calibration: Use a series of standard compounds with known LogP values to calibrate the HPLC system.

-

Chromatographic Conditions: Employ a reverse-phase C18 column with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Sample Analysis: Inject a solution of the test compound onto the HPLC column and record the retention time.

-

Calculation of LogP: A linear relationship exists between the logarithm of the retention factor (k) and the LogP values of the standard compounds. Use the retention time of the test compound to calculate its LogP value based on the calibration curve.

Protocol 3: Determination of pKa by Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should be thermostatted.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For multiprotic compounds, multiple inflection points will be observed.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLMs), NADPH regenerating system (to support CYP450 activity), and phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-incubated mixture to start the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be calculated from this data.

Signaling Pathways and Experimental Workflows

Functionalized 1,3,5-triazines often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target for many triazine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for this compound-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 1,3,5-triazines.

Experimental Workflow for Screening this compound-Based Kinase Inhibitors

The discovery of novel kinase inhibitors from a library of functionalized 1,3,5-triazines follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Caption: A typical workflow for the discovery of this compound kinase inhibitors.

Conclusion

The physicochemical properties of functionalized 1,3,5-triazines are critical determinants of their drug-like characteristics and therapeutic potential. A systematic approach to measuring and optimizing these properties, coupled with a deep understanding of their interactions with key signaling pathways, is essential for the successful development of novel this compound-based drugs. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to advance their research in this promising area of medicinal chemistry.

An In-depth Technical Guide to Cyclotrimerization Reactions for 1,3,5-Triazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and robust chemical properties. Cyclotrimerization of nitriles stands as a direct and atom-economical method for the construction of the triazine core. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound synthesis via cyclotrimerization, with a focus on catalytic systems, experimental protocols, and quantitative data to aid in reaction optimization and development.

Introduction to Cyclotrimerization for this compound Synthesis

The cyclotrimerization of three nitrile molecules to form a symmetrical 2,4,6-trisubstituted-1,3,5-triazine is a powerful synthetic transformation. The reaction can be promoted under various conditions, including high temperature and pressure, or more commonly, through the use of catalysts. The choice of catalyst is critical and dictates the reaction conditions, substrate scope, and overall efficiency. The primary catalytic systems employed are acid-catalyzed, base-catalyzed, and metal-catalyzed. Additionally, microwave-assisted synthesis has emerged as a valuable technique for accelerating these reactions.

Catalytic Systems for Nitrile Cyclotrimerization

Acid-Catalyzed Cyclotrimerization

Strong acids, particularly Brønsted and Lewis acids, are effective catalysts for the cyclotrimerization of nitriles. The mechanism involves the activation of the nitrile carbon by the acid, making it more susceptible to nucleophilic attack by another nitrile molecule. This process continues in a stepwise manner to form the stable this compound ring.

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a particularly potent catalyst for this transformation.[1] The reaction can also be facilitated by silica-supported Lewis acids, offering the advantages of easier catalyst removal and potential for recycling.[2][3]

General Reaction Scheme:

Caption: Acid-catalyzed cyclotrimerization of nitriles.

Metal-Catalyzed Cyclotrimerization

A wide range of transition metal complexes can catalyze the cyclotrimerization of nitriles. These reactions often proceed under milder conditions compared to uncatalyzed or strongly acidic methods. Low-valent titanium species, for instance, have shown potential as effective catalysts for the cyclotrimerization of benzonitrile (B105546) and its derivatives.[4] Catalytic systems composed of titanium chlorido complexes and magnesium have been investigated, demonstrating good activity.[4]

The proposed mechanism for metal-catalyzed cyclotrimerization often involves the coordination of nitrile molecules to the metal center, followed by oxidative coupling to form a metallacycle intermediate, which then undergoes reductive elimination to release the triazine product and regenerate the active catalyst.

Microwave-Assisted Cyclotrimerization

Microwave irradiation has been successfully employed to accelerate the synthesis of 1,3,5-triazines from nitriles.[3] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. Both solvent-free conditions and the use of high-boiling solvents are amenable to microwave-assisted synthesis.

Quantitative Data on Cyclotrimerization Reactions

The efficiency of this compound synthesis is highly dependent on the nitrile substrate, the catalytic system, and the reaction conditions. The following tables summarize quantitative data from the literature to provide a comparative overview.

Table 1: Comparison of Catalytic Systems for the Cyclotrimerization of Benzonitrile

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TiCl4(thf)2 / Mg | 150 | 15 | 85 | [4] |

| Cp2TiCl2 / Mg | 150 | 15 | 78 | [4] |

| (CGC)TiCl2 / Mg | 150 | 15 | 65 | [4] |

| SiO2-ZnCl2 | 200 | 24 | 75 | [3] |

| SiO2-AlCl3 | 200 | 24 | 68 | [3] |

| Y(OTf)3 | 200 | 24 | 83 | [5] |

Table 2: Microwave-Assisted Cyclotrimerization of Various Nitriles

| Nitrile | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| Benzonitrile | SiO2-ZnCl2 | 210 | 30 | 82 | [3] |

| 4-Chlorobenzonitrile | SiO2-ZnCl2 | 210 | 30 | 78 | [3] |

| Acetonitrile | SiO2-ZnCl2 | 210 | 30 | 65 | [3] |

Experimental Protocols

General Procedure for Acid-Catalyzed Cyclotrimerization of Benzonitrile using Triflic Acid

Materials:

-

Benzonitrile

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of benzonitrile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triflic acid (0.1 eq) dropwise at 0 °C.

-